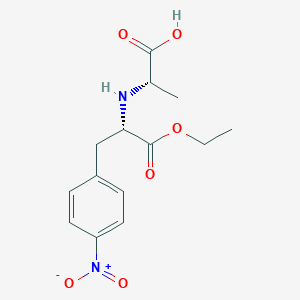

Boc-4-nitro-L-phenylalanine

Description

Significance of Modified Amino Acids in Synthetic Chemistry

Modified amino acids are amino acids that have been chemically altered from their natural state, which can involve changes to their side chains or the addition of functional groups. fiveable.me These alterations can dramatically change the amino acid's properties and functions. fiveable.me In synthetic chemistry, these modified amino acids are crucial for several reasons:

Enhanced Specificity and Efficacy: By incorporating modified amino acids into peptide-based drugs, researchers can improve their binding affinity to specific targets and modify their pharmacokinetic properties. fiveable.me

Structural Integrity: Certain modified amino acids are vital for the structural integrity of proteins, influencing how they fold and maintain their stability. fiveable.me

Diverse Applications: The applications of modified amino acids are extensive, ranging from their use in creating synthetic peptides for drug development and molecular probes to their role in the development of novel materials like polymers for drug delivery and tissue engineering. amerigoscientific.comchemimpex.com Photocatalysis has also emerged as a gentle method for modifying amino acids, expanding the toolkit for creating these valuable compounds under physiologically compatible conditions. rsc.org

The introduction of amino acids into natural products is a strategy used to enhance the solubility and biological activity of these products, which are important sources for drug discovery. frontiersin.org

Overview of Boc-4-nitro-L-phenylalanine as a Chiral Building Block for Academic Research

This compound serves as a crucial chiral building block in academic research, particularly in the synthesis of peptides and other complex molecules. chemimpex.com The "Boc" group protects the amino group, preventing it from participating in unwanted side reactions during synthesis, and can be selectively removed under acidic conditions. The nitro group on the phenyl ring enhances the compound's reactivity, making it particularly useful in various chemical coupling reactions. chemimpex.com

This compound is instrumental in the synthesis of new therapeutic agents, including targeted drug delivery systems and enzyme inhibitors. chemimpex.com Its application extends to biochemistry and molecular biology, where it aids in studying protein interactions and functions. chemimpex.com Researchers value its ability to produce high yields and purity in synthetic processes. chemimpex.comchemimpex.com

In addition to its role in solution-phase peptide synthesis, this compound is also suitable for Boc solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The dicyclohexylammonium (B1228976) salt form of this compound is also utilized to improve solubility and stability, which simplifies its handling and integration into complex synthetic pathways. chemimpex.com

Recent research has also explored the self-assembly properties of dipeptides containing Boc-protected p-nitro-L-phenylalanine. These studies have shown that such molecules can form nanostructures like nanotubes and microtapes, which exhibit interesting properties for applications in materials science, such as in the development of piezoelectric materials. rsc.orgpreprints.org

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C14H18N2O6 | sigmaaldrich.comottokemi.com |

| Molecular Weight | 310.30 g/mol | sigmaaldrich.comottokemi.com |

| CAS Number | 33305-77-0 | sigmaaldrich.com |

| Appearance | Solid | ottokemi.com |

| Melting Point | 107°C |

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O6 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-ethoxy-3-(4-nitrophenyl)-1-oxopropan-2-yl]amino]propanoic acid |

InChI |

InChI=1S/C14H18N2O6/c1-3-22-14(19)12(15-9(2)13(17)18)8-10-4-6-11(7-5-10)16(20)21/h4-7,9,12,15H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m0/s1 |

InChI Key |

YWMPBLACXWNJLS-CABZTGNLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N[C@@H](C)C(=O)O |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Boc 4 Nitro L Phenylalanine and Its Precursors

Chemical Synthesis Approaches

The chemical synthesis of Boc-4-nitro-L-phenylalanine is a multi-step process that begins with the nitration of L-phenylalanine, followed by the protection of the amino group. Each step requires careful optimization to ensure high yield and purity of the final product.

Nitration of L-Phenylalanine: Regioselectivity and Process Optimization

The introduction of a nitro group onto the aromatic ring of L-phenylalanine is typically achieved through electrophilic aromatic substitution. The directing effects of the amino acid side chain favor substitution at the ortho and para positions. However, achieving high regioselectivity for the desired para-isomer (4-nitro-L-phenylalanine) is a key challenge.

Commonly, a mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The reaction conditions, such as temperature, reaction time, and the ratio of acids, are critical for maximizing the yield of the 4-nitro isomer and minimizing the formation of byproducts, including the 2-nitro and dinitro-substituted derivatives. Traditional batch reactor methods often result in yields around 65.2% when conducted at 0°C for 3 hours.

Process optimization studies have shown that using a tubular reactor can significantly improve the yield and efficiency of the nitration process. This method can suppress side reactions, such as the dimerization of nitrated products. Optimized conditions in a tubular reactor, including a 2:1 volume ratio of concentrated H2SO4 to concentrated HNO3, a reaction temperature of 50°C, and a reaction time of 5 minutes, have been reported to increase the yield of L-4-nitrophenylalanine to 80.9%. Peroxynitrite has also been studied as a nitrating agent for phenylalanine, leading to the formation of nitrated products.

| Method | Reagents | Temperature | Time | Yield of 4-nitro-L-phenylalanine | Reference |

|---|---|---|---|---|---|

| Batch Reactor | Conc. H2SO4 / Conc. HNO3 (2:1) | 0°C | 3 hours | 65.2% | |

| Tubular Reactor | Conc. H2SO4 / Conc. HNO3 (2:1) | 50°C | 5 minutes | 80.9% |

N-Protection Strategies: Implementation of the tert-Butoxycarbonyl (Boc) Group

Following nitration, the amino group of 4-nitro-L-phenylalanine is protected to prevent unwanted side reactions in subsequent synthetic steps, such as peptide coupling. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc)2O. The reaction is typically carried out in a mixed solvent system, such as aqueous sodium hydroxide (B78521) and tetrahydrofuran (B95107) (THF) or tert-butanol (B103910). The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)2O.

Specific Reaction Conditions and Reagents for this compound Synthesis

The synthesis of this compound involves the reaction of 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate. The reaction conditions can be varied to optimize the yield and purity of the product.

One reported procedure involves dissolving (S)-4-nitrophenylalanine in a mixture of aqueous sodium hydroxide and THF, followed by the addition of di-tert-butyl dicarbonate in THF. The reaction proceeds at ambient temperature for one hour, yielding the desired product in 88% yield after workup. Another method utilizes tert-butanol as the solvent with sodium hydroxide, where di-tert-butyl dicarbonate is added dropwise at 0°C, and the reaction is stirred for 10 hours at room temperature, resulting in an 86% yield.

| Starting Material | Reagent | Solvent System | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| (S)-4-nitrophenylalanine | di-tert-butyl dicarbonate | 2M NaOH(aq) / THF | Ambient | 1 hour | 88% | |

| (S)-2-amino-3-(4-nitrophenyl)propanoic acid | di-tert-butyl dicarbonate | tert-butanol / H2O | 0°C to Room Temp. | 10 hours | 86% |

Synthesis of Salt Forms for Enhanced Handling and Stability (e.g., Dicyclohexylammonium (B1228976) Salt)

Boc-protected amino acids are often converted into their salt forms to improve their crystallinity, stability, and ease of handling. The dicyclohexylammonium (DCHA) salt of this compound is a commonly used derivative. This salt form enhances solubility in organic solvents and improves the stability of the compound, which is advantageous for laboratory applications and peptide synthesis. The formation of the DCHA salt facilitates purification and incorporation into complex synthetic pathways.

Biosynthetic Routes to Nitro-Phenylalanine Derivatives

As an alternative to chemical synthesis, which may not align with green chemistry principles, biosynthetic routes for producing nitro-aromatic amino acids are being explored.

De Novo Biosynthesis of Para-Nitro-L-Phenylalanine in Engineered Microorganisms

Researchers have successfully engineered microorganisms, such as Escherichia coli, for the de novo biosynthesis of para-nitro-L-phenylalanine (pN-Phe) from simple carbon sources like glucose. This approach leverages the cell's natural metabolic pathways and introduces novel enzymatic activities.

The key step in this biosynthetic pathway is the introduction of the nitro group. This has been achieved by identifying and utilizing natural diiron monooxygenases that can act as N-oxygenases. These enzymes catalyze the oxidation of amine-containing precursors, such as para-amino-L-phenylalanine (pA-Phe), to form the corresponding nitro derivative.

By expressing the genes for these N-oxygenases along with the previously established biosynthetic pathway for pA-Phe, a complete de novo pathway for pN-Phe from glucose was established in E. coli. Through optimization of the microbial chassis, plasmid constructs, and media conditions, researchers have been able to achieve pN-Phe titers of up to 819 µM in shake-flask cultures. This work represents a significant step towards the sustainable production of nitro-aromatic amino acids and provides a foundation for the biosynthesis of other related compounds.

Enzymatic Approaches for Nitroaromatic Functional Group Installation

The introduction of a nitro group onto an aromatic ring is a critical transformation in the synthesis of precursors for this compound. Traditional chemical nitration methods often require harsh conditions and can lead to a mixture of regioisomers, necessitating complex purification steps. In contrast, enzymatic approaches offer a green and highly selective alternative for the synthesis of 4-nitro-L-phenylalanine, the direct precursor to the target molecule. These biocatalytic methods operate under mild conditions and can provide high yields of the desired product with excellent stereospecificity. Two primary enzymatic strategies have been successfully employed for this purpose: the use of N-oxygenases in de novo biosynthesis pathways and the application of Phenylalanine Ammonia (B1221849) Lyases (PALs) in the amination of a nitrated precursor.

N-Oxygenase Mediated Biosynthesis

A novel and promising approach for the synthesis of para-nitro-L-phenylalanine (pN-Phe) involves its de novo biosynthesis in engineered microorganisms, such as Escherichia coli. biorxiv.orgresearchgate.net This strategy utilizes an N-oxygenase enzyme to introduce the nitro group onto an amino-containing precursor. Researchers have successfully identified and utilized a diiron monooxygenase, specifically an N-oxygenase from Pseudomonas fluorescens, to catalyze the oxidation of the amino group of precursors like para-amino-L-phenylalanine (pA-Phe) and para-aminophenylpyruvate to the corresponding nitro derivatives. biorxiv.org

By integrating the gene encoding this N-oxygenase into an E. coli strain engineered for the production of pA-Phe, a complete biosynthetic pathway from glucose to pN-Phe was established. biorxiv.org This whole-cell biocatalytic system provides a sustainable method for producing the desired nitroaromatic amino acid. Optimization of the microbial host and culture conditions has led to significant titers of pN-Phe, demonstrating the viability of this approach for preparative scale synthesis. biorxiv.orgbiorxiv.org

Phenylalanine Ammonia Lyase (PAL) Catalyzed Synthesis

An alternative enzymatic route to 4-nitro-L-phenylalanine utilizes the reverse reaction of Phenylalanine Ammonia Lyases (PALs). frontiersin.orgfrontiersin.org PALs are enzymes that naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. However, under high concentrations of ammonia, this reaction is reversible, allowing for the stereoselective amination of a substituted cinnamic acid to the corresponding L-phenylalanine derivative. frontiersin.org

For the synthesis of 4-nitro-L-phenylalanine, p-nitrocinnamic acid serves as the substrate. The enzymatic amination is highly enantioselective, yielding the desired L-isomer with high optical purity. google.com To enhance the efficiency and scalability of this process, researchers have employed immobilized PAL enzymes in a continuous flow system. This setup not only allows for shorter reaction times but also facilitates catalyst reuse, making the process more economically viable. frontiersin.org Studies have demonstrated high conversion rates of p-nitrocinnamic acid to 4-nitro-L-phenylalanine using this method. frontiersin.orgfrontiersin.org

Other Potential Enzymatic Systems

While N-oxygenases and PALs have shown direct applicability in the synthesis of 4-nitro-L-phenylalanine, other classes of enzymes involved in aromatic nitration are also of scientific interest, although their specific use for L-phenylalanine nitration is less established.

Cytochrome P450 Enzymes: Certain cytochrome P450 enzymes, such as TxtE, are known to catalyze the nitration of aromatic compounds like L-tryptophan. nih.govnih.govnih.govbiomedres.us The mechanism involves the reaction of an iron(III)-superoxo intermediate with nitric oxide to form a reactive nitrating species. nih.gov While the substrate scope of these enzymes is an active area of research, their potential for the direct nitration of L-phenylalanine remains to be fully explored.

Peroxidases: Enzymes like horseradish peroxidase (HRP) and lactoperoxidase can catalyze the nitration of phenolic compounds, such as tyrosine, in the presence of nitrite (B80452) and hydrogen peroxide. nih.govnih.govresearchgate.net Given the structural similarity between phenylalanine and tyrosine, the possibility of adapting peroxidase-based systems for the nitration of L-phenylalanine is a subject of ongoing investigation. However, the regioselectivity of peroxidase-catalyzed nitrations can be poor. acs.org

The following table summarizes the key findings from studies on the enzymatic synthesis of 4-nitro-L-phenylalanine.

| Enzyme | Source Organism | Substrate | Product | Key Findings |

| N-oxygenase (ObaC/ObiL) | Pseudomonas fluorescens | para-amino-L-phenylalanine | para-nitro-L-phenylalanine | Achieved a final titer of 819 µM in a de novo biosynthesis pathway in E. coli. biorxiv.org |

| AvPAL & PbPAL | Anabaena variabilis & Planctomyces brasiliensis | p-nitrocinnamic acid | 4-nitro-L-phenylalanine | Demonstrated high conversions (89% ± 5%) in a continuous flow system with immobilized enzymes. frontiersin.orgfrontiersin.org |

Chemical Transformations and Functional Group Interconversions of Boc 4 Nitro L Phenylalanine

Reduction of the Nitro Group to Amino Functionality

The conversion of the aromatic nitro group in Boc-4-nitro-L-phenylalanine to an amino group is a pivotal transformation, yielding Boc-4-amino-L-phenylalanine, a versatile intermediate for further functionalization. chemicalbook.comsciengine.com This reduction can be achieved through several methods, with catalytic hydrogenation being the most common. However, the choice of reducing agent is critical to ensure selectivity and avoid affecting other functional groups within the molecule.

Catalytic Hydrogenation Methods for Boc-4-amino-L-phenylalanine Formation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is the most frequently used catalyst for this transformation. The reaction is generally carried out in a solvent such as methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) under a hydrogen atmosphere. The process is highly effective for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com One of the primary advantages of this method is the relatively clean conversion and the ease of catalyst removal by filtration. However, a significant drawback is the catalyst's high activity, which can lead to the reduction of other sensitive functional groups if present in the molecule. commonorganicchemistry.com

Raney Nickel is another effective catalyst for the hydrogenation of nitro groups. It is often chosen as an alternative to Pd/C, particularly when the substrate contains functionalities sensitive to hydrogenolysis, such as aromatic halides (I, Br, Cl), which might be cleaved by Pd/C. commonorganicchemistry.com

The table below summarizes common catalytic systems used for the reduction of aromatic nitro compounds.

| Catalyst | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Methanol or Ethanol solvent, Room Temperature | High efficiency, Clean reaction | Can reduce other functional groups (e.g., alkenes, benzyl (B1604629) ethers) |

| Raney Nickel | H₂ gas, Ethanol solvent, Room Temperature | Useful when dehalogenation is a concern | May not be as active as Pd/C for some substrates |

| Platinum on Carbon (Pt/C) | H₂ gas, Acetic Acid solvent | Effective under acidic conditions | Can be too harsh for sensitive substrates |

Selective Reduction Strategies for the Nitro Group

When a molecule contains functional groups that are sensitive to catalytic hydrogenation, such as double bonds or certain protecting groups, selective reduction methods are required. These strategies employ chemical reducing agents that specifically target the nitro group.

Common reagents for the selective reduction of aromatic nitro groups include metals in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid, zinc (Zn) in acidic conditions, and tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid. commonorganicchemistry.comreddit.comcommonorganicchemistry.com These methods are generally mild and offer good chemoselectivity. For instance, the reduction of Fmoc-4-nitro-l-phenylalanine has been successfully achieved using Zn dust and ammonium (B1175870) chloride, demonstrating the utility of this approach for amino acid derivatives. nih.gov

Sodium sulfide (B99878) (Na₂S) is another reagent that can be used for selective nitro group reduction, especially when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It is particularly useful as it generally does not reduce aliphatic nitro groups and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The following table outlines various selective reduction methods.

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Iron (Fe) / Acid (e.g., AcOH, HCl) | Ethanol/Water, Reflux | Mild method, tolerates many other reducible groups. commonorganicchemistry.comcommonorganicchemistry.com |

| Zinc (Zn) / Acid (e.g., AcOH, HCl) | Ethanol, Room Temperature | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Ethanol or concentrated HCl, Reflux | Mild, selective for nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, Heat | Useful when acidic conditions are not tolerated; does not reduce aliphatic nitro groups. commonorganicchemistry.com |

Reactions Involving the Carboxyl Group of this compound

The carboxylic acid moiety of this compound is a key site for derivatization, enabling the formation of esters and amides. These reactions are fundamental to its use in peptide synthesis and the creation of more complex molecules.

Esterification for Further Derivatization

Esterification of the carboxyl group serves two primary purposes: protection during subsequent reactions or activation for amide bond formation. Simple alkyl esters, such as methyl or ethyl esters, are often prepared to protect the carboxylic acid. A common method for preparing amino acid methyl esters involves reacting the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature, which yields the corresponding methyl ester hydrochloride in good yields. nih.gov For N-Boc protected amino acids, esterification can also be achieved using standard acid-catalyzed esterification or by reaction with an alkyl halide in the presence of a base.

Active esters, such as p-nitrophenyl or tetrafluorophenyl esters, are synthesized to activate the carboxyl group for nucleophilic attack by an amine, facilitating peptide bond formation. For example, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was prepared using 2,3,5,6-tetrafluorophenol (B1216870) and dicyclohexylcarbodiimide (B1669883) (DCC) in anhydrous THF. nih.gov This demonstrates a standard procedure for creating activated esters for peptide synthesis.

Amide Bond Formation and Peptide Coupling Reactions

The formation of an amide bond (peptide bond) is one of the most critical reactions involving this compound. This reaction requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amino group of another amino acid or amine. bachem.com This is typically achieved using a variety of coupling reagents. bachem.comuni-kiel.de

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are widely used for this purpose. researchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included in the reaction mixture. acs.org For instance, the synthesis of dipeptide derivatives of Boc-p-nitro-L-phenylalanine has been accomplished using a DCC/HOBt mediated coupling. rsc.org

Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), are another class of highly efficient coupling reagents. bachem.compeptide.com They react with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form an activated ester in situ, which rapidly couples with the amine component. bachem.com

The following table compares common peptide coupling reagents.

| Coupling Reagent | Abbreviation | Typical Additive | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, HOSu | Cost-effective; byproduct (DCU) is insoluble and can be filtered off. researchgate.net |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC | HOBt, HOAt | Water-soluble byproduct, easily removed by aqueous workup. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HBTU | None required (contains HOBt moiety) | High coupling efficiency, fast reaction rates. bachem.compeptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | None required (contains HOAt moiety) | Very high reactivity, effective for hindered couplings, low racemization. bachem.com |

Modifications of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. orgsyn.orgorganic-chemistry.org

The standard method for cleaving the Boc group is treatment with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA), typically used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is the most common reagent for this purpose. fishersci.co.ukreddit.com The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. Hydrochloric acid (HCl) in a solvent such as dioxane or ethyl acetate is also frequently used. fishersci.co.uk This acidic cleavage is highly efficient and generally proceeds quickly at room temperature. fishersci.co.uk

While the Boc group is stable to most bases, some studies have reported its cleavage under specific basic or neutral conditions, which can be advantageous when the substrate contains other acid-sensitive functionalities. researchgate.netsci-hub.se For instance, deprotection of primary Boc-protected amines has been achieved using sodium t-butoxide in wet tetrahydrofuran (B95107). sci-hub.se However, acidic deprotection remains the most reliable and widely practiced method for Boc group removal in the context of molecules like this compound. sciengine.comorganic-chemistry.orgfishersci.co.ukresearchgate.net

Selective Deprotection Methodologies in Multi-Step Synthesis

The removal of the Boc protecting group is a fundamental step in peptide synthesis and other applications of this compound. The key to its utility is the ability to achieve deprotection under conditions that leave other sensitive functional groups, including other protecting groups and the peptide backbone, intact. biosynth.com The Boc group is characterized by its pronounced sensitivity to acid, which allows for its selective cleavage. acsgcipr.org

A variety of acidic reagents can be employed for Boc deprotection. The most common method involves treatment with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (CH₂Cl₂). mdpi.com For instance, N-Boc-L-phenylalanine p-nitroanilide, a structurally related compound, can be deprotected in high yield (87%) by treatment with TFA in CH₂Cl₂ at room temperature for one hour. mdpi.com The mechanism of acid-catalyzed deprotection proceeds through the formation of a tert-butyl cation. acsgcipr.org This cation can subsequently be quenched by scavengers or fragment to isobutylene. acsgcipr.org

The high acid lability of the Boc group allows for selective deprotection even in the presence of other acid-sensitive groups. acsgcipr.org Research has demonstrated that specific conditions can be tailored to enhance this selectivity. One such method utilizes nitric acid (HNO₃) in dichloromethane. This system has been shown to efficiently deprotect various N-Boc-amino acid derivatives, including those of phenylalanine, while preserving other protecting groups like benzyloxycarbonyl (Z) and various ester functions. unityfvg.itresearchgate.net This selectivity is particularly notable with respect to t-butyl esters, which are also acid-sensitive but require harsher conditions for removal. unityfvg.itresearchgate.net

The choice of deprotection reagent and conditions is crucial in a multi-step synthesis to avoid unwanted side reactions and preserve the integrity of the target molecule. azom.comflinders.edu.au

| Reagent System | Typical Conditions | Selectivity Profile | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) / Dichloromethane (CH₂Cl₂) | Room temperature, 1 hour | Standard method for Boc removal. | mdpi.com |

| Nitric Acid (HNO₃) / Dichloromethane (CH₂Cl₂) | Varies by substrate | Efficiently removes Boc group while preserving Z-groups and ester functions. Shows remarkable selectivity against t-butyl esters. | unityfvg.itresearchgate.net |

Orthogonality in Protecting Group Strategies Utilizing the Boc Group

In the synthesis of complex molecules like peptides, multiple functional groups must be protected and selectively deprotected at various stages. biosynth.com Orthogonal protection is a strategy that employs a set of protecting groups that can be removed by completely different chemical mechanisms, allowing for the deprotection of one type of group without affecting the others. fiveable.meresearchgate.net

The Boc group is a cornerstone of one of the most established orthogonal strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bn or Boc/Bzl strategy. biosynth.comresearchgate.net In this approach, the temporary protection of the α-amino group is provided by the acid-labile Boc group, while side-chain functional groups are protected by groups that are typically cleaved by hydrogenolysis or strong acids, such as benzyl (Bn) ethers or benzyloxycarbonyl (Z) groups. biosynth.com

The orthogonality between the Boc group and other common protecting groups is summarized below:

Boc vs. Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is labile to bases, typically piperidine. biosynth.comfiveable.me Since the Boc group is stable to bases, the Boc/Fmoc pair represents a truly orthogonal system. One can be removed in the presence of the other, allowing for highly specific manipulations.

Boc vs. Z (or Cbz) and Bn: The benzyloxycarbonyl (Z or Cbz) and benzyl (Bn) groups are typically removed by catalytic hydrogenolysis or strong acids like hydrofluoric acid (HF). The Boc group is stable to hydrogenolysis, and its removal with moderate acids like TFA does not affect the more robust Z or Bn groups. unityfvg.itresearchgate.net This allows for the selective deprotection of the N-terminus (Boc) while side-chain protections (Z, Bn) remain in place.

This ability to selectively cleave the Boc group is fundamental. For example, in a peptide chain containing this compound at the N-terminus and a lysine (B10760008) residue whose side chain is protected by a Z group, treatment with TFA would remove the Boc group to allow for chain extension, while the Z group on the lysine would remain untouched. unityfvg.itresearchgate.net This precise control is essential for building specific peptide sequences and other complex molecular architectures. fiveable.me

| Protecting Group | Cleavage Condition | Orthogonal To | Rationale for Orthogonality |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Mild Acid (e.g., TFA) | Fmoc, Z (Cbz), Bn | Stable to base and hydrogenolysis. Cleaved by acid. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Boc, Z (Cbz), Bn | Stable to acid and hydrogenolysis. Cleaved by base. |

| Z (Cbz) (Benzyloxycarbonyl) / Bn (Benzyl) | Catalytic Hydrogenolysis / Strong Acid (HF) | Boc, Fmoc | Stable to mild acid and base. Cleaved by hydrogenation or very strong acid. |

Boc 4 Nitro L Phenylalanine in Peptide and Peptidomimetic Chemistry

Role as a Protected Non-Canonical Amino Acid in Peptide Synthesis

In the realm of peptide synthesis, the use of non-canonical amino acids (ncAAs) has significantly expanded the ability to create peptides with novel structures, enhanced stability, and unique functionalities. nbinno.com Boc-4-nitro-L-phenylalanine serves as a key building block in this context, functioning as a protected form of the ncAA 4-nitro-L-phenylalanine.

The primary role of the Boc group is to temporarily block the reactivity of the α-amino group of 4-nitro-L-phenylalanine. nih.govorganic-chemistry.org This protection is essential to prevent unwanted side reactions, such as self-polymerization, during the amide bond formation step of peptide synthesis. biosynth.com The Boc group is strategically chosen for its acid lability; it can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other protecting groups that may be present on the amino acid side chains. nih.govpeptide.com This orthogonality is a cornerstone of many peptide synthesis strategies, allowing for the stepwise and controlled assembly of a desired peptide sequence. peptide.com

The 4-nitro-L-phenylalanine residue itself introduces unique characteristics into a peptide. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the peptide. nbinno.com Furthermore, 4-nitrophenylalanine can act as a fluorescence quencher and an infrared (IR) probe, making it a valuable tool for studying protein structure, dynamics, and interactions. nbinno.comresearchgate.net The ability to site-specifically incorporate this ncAA into a peptide chain, facilitated by its Boc-protected form, opens up avenues for detailed biophysical studies. researchgate.net

| Property | Description | Reference |

| Chemical Formula | C14H18N2O6 | nih.gov |

| Protecting Group | tert-butyloxycarbonyl (Boc) | organic-chemistry.org |

| Protected Functionality | α-amino group | biosynth.com |

| Deprotection Condition | Moderate acid (e.g., Trifluoroacetic Acid - TFA) | nih.govpeptide.com |

| Unique Side-Chain Feature | Nitro group on the phenyl ring | nbinno.com |

Incorporation into Bioactive Peptides and Peptide Mimetics for Research Studies

The unique properties of the 4-nitrophenylalanine side chain make this compound a valuable building block for the synthesis of bioactive peptides and peptidomimetics for research purposes. The incorporation of this non-canonical amino acid can significantly modulate the biological activity and properties of the resulting molecule.

Research has shown that the introduction of a nitro group on the phenyl ring can influence the biological activity of peptides. nbinno.com For instance, this compound has been used in the synthesis of enkephalin peptidomimetics. researchgate.net Enkephalins are neuropeptides that play a role in pain signaling, and modifying their structure with non-canonical amino acids can lead to analogues with altered receptor binding affinities and functional activities.

Furthermore, the 4-nitrophenylalanine residue serves as a useful probe for studying peptide-protein interactions. researchgate.net Its ability to act as a fluorescence quencher allows for the design of Förster Resonance Energy Transfer (FRET) pairs within a peptide or between a peptide and its biological target. nbinno.com This enables researchers to investigate binding events, conformational changes, and molecular dynamics in real-time. nbinno.com The nitro group's distinct infrared stretching frequency also allows it to be used as a vibrational reporter to probe local protein environments. researchgate.netnih.gov

The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with modified backbones, also benefits from the use of this compound. These modifications can lead to compounds with improved stability against enzymatic degradation and better pharmacokinetic profiles. The ability to incorporate the unique functionality of 4-nitrophenylalanine into these scaffolds expands the chemical space available for designing novel therapeutic and diagnostic agents.

| Application Area | Research Focus | Example | Reference |

| Bioactive Peptides | Modulation of biological activity | Enkephalin analogues | researchgate.net |

| Biophysical Probes | Studying molecular interactions | FRET-based assays for enzyme activity | nbinno.com |

| Biophysical Probes | Probing local protein environments | Infrared spectroscopy of proteins | researchgate.netnih.gov |

| Peptidomimetics | Enhanced stability and novel functions | Development of novel therapeutic agents | researchgate.net |

Solid-Phase Peptide Synthesis (SPPS) Applications with this compound

Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides, and this compound is fully compatible with this methodology, particularly within the Boc/Bzl protection strategy. peptide.combachem.com In SPPS, the C-terminal amino acid of the desired peptide is first anchored to an insoluble polymer resin. bachem.com The peptide chain is then assembled in a stepwise manner by the sequential addition of N-terminally protected amino acids. peptide.com

The use of this compound in SPPS follows the standard cycle of deprotection, neutralization, and coupling. peptide.com After the N-terminal Boc group of the resin-bound peptide is removed with TFA, the resulting ammonium (B1175870) salt is neutralized to the free amine. peptide.com Subsequently, the next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine, forming a new peptide bond. nih.gov This cycle is repeated until the desired peptide sequence is complete.

The Boc/Bzl strategy, where Boc is used for temporary Nα-protection and benzyl-based groups are used for more permanent side-chain protection, is a common approach in SPPS. peptide.com this compound fits seamlessly into this strategy as its nitro group does not require additional protection during the synthesis. The final step in SPPS involves the cleavage of the completed peptide from the resin and the simultaneous removal of any side-chain protecting groups, typically using a strong acid like hydrogen fluoride (B91410) (HF). nih.gov

The efficiency and simplicity of SPPS have made it a cornerstone of peptide chemistry, and the availability of building blocks like this compound allows for the routine incorporation of non-canonical residues to create custom peptides for a wide range of research applications. nih.govnih.gov

| SPPS Step | Reagent/Condition | Purpose | Reference |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Removal of the N-terminal Boc group | peptide.com |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | Conversion of the TFA salt to the free amine | peptide.com |

| Coupling | Coupling reagents (e.g., HBTU, HATU) | Activation of the carboxylic acid and formation of the peptide bond | peptide.com |

| Cleavage | Hydrogen Fluoride (HF) or TFMSA | Cleavage of the peptide from the resin and removal of side-chain protecting groups | nih.govpeptide.com |

Solution-Phase Peptide Synthesis with this compound Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments, and certain peptidomimetics. nih.gov this compound and its derivatives are also effectively utilized in solution-phase synthesis.

In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step. nih.gov The synthesis typically involves the coupling of an N-terminally protected amino acid (or peptide fragment) with a C-terminally protected amino acid (or peptide fragment). nih.gov

This compound can be used as the N-terminally protected component in a coupling reaction. rsc.org The carboxylic acid group is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the formation of the amide bond with the free amino group of another amino acid or peptide. rsc.org

A study on the self-assembly of dipeptides utilized solution-phase synthesis to create Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine. rsc.org This was achieved by coupling N-Boc protected 4-nitro-L-phenylalanine with the methyl ester of 4-nitro-L-phenylalanine, followed by deprotection of the methyl ester. rsc.org This highlights the utility of this compound in building specific, short peptide sequences in solution.

While solution-phase synthesis can be more labor-intensive than SPPS due to the need for purification at each step, it offers advantages in terms of scalability and the ability to synthesize certain complex structures that may be challenging to produce on a solid support. nih.gov

Advanced Applications of Boc 4 Nitro L Phenylalanine Derivatives in Synthetic Chemistry and Materials Science

Utilization in Drug Discovery and Development Research

Boc-4-nitro-L-phenylalanine serves as a critical building block in medicinal chemistry and drug development. chemimpex.com Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a nitro-substituted phenyl ring, makes it an indispensable component for constructing complex peptide sequences and developing targeted therapeutics. nbinno.com The Boc group ensures stability and allows for controlled, selective reactions during peptide synthesis, while the nitro group offers a site for further chemical modifications, influencing the biological activity of the final molecule. chemimpex.comnbinno.com

Design and Synthesis of Targeted Therapeutic Agents and Ligands

This compound is a versatile amino acid derivative fundamental to the synthesis of targeted therapeutic agents. chemimpex.com It is a key intermediate in the production of more complex molecules, including L-4-nitrophenylalanine, which is significant in the synthesis of optically active chiral drugs. researchgate.netgoogle.com The presence of the Boc protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing chemists to assemble complex peptide chains with precision. nbinno.com This controlled methodology is essential for creating bioactive peptides and other pharmaceutical compounds designed to interact with specific biological pathways, thereby enhancing therapeutic efficacy. chemimpex.comnbinno.com Its utility extends to bioconjugation, where it aids in attaching biomolecules to drugs or imaging agents, which can improve the specificity and targeting of drug delivery systems. nbinno.com

Development of Enzyme Inhibitors and Receptor Ligands

The unique structure of this compound makes it a valuable precursor for developing specialized enzyme inhibitors and receptor ligands. The nitroaromatic functional group can impart valuable properties to biological macromolecules. researchgate.net Phenylalanine derivatives, in general, are explored for their ability to interact with biological targets. For instance, halogenated derivatives of L-phenylalanine have been shown to depress excitatory glutamatergic synaptic transmission, indicating potential as neuroprotective agents that act on glutamate (B1630785) receptors. nih.gov By incorporating the 4-nitro-phenylalanine moiety into larger molecules, researchers can design ligands that bind to specific enzyme active sites or cell surface receptors, modulating their activity for therapeutic benefit.

Prodrug Design and Bioavailability Enhancement Strategies

Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical transformation. nih.gov This strategy is often used to improve properties like bioavailability. nih.gov Nitro(hetero)cyclic derivatives are well-established as prodrugs that can be activated by enzymatic reduction, a process that is often specific to hypoxic (low oxygen) environments, such as those found in solid tumors. mdpi.com The synthesis of 4-nitro-substituted 1,3-diaryltriazenes, for example, has produced potent antitumor agents that act as prodrugs. nih.gov The nitro group on this compound can be exploited in a similar manner, allowing for the design of prodrugs that release an active therapeutic agent under specific physiological conditions, thereby increasing selectivity and reducing off-target effects. mdpi.comnih.gov

Role in Neurobiology Research Through Derivatives

Derivatives of L-phenylalanine play a significant role in neurobiology and neuropharmacology research. nbinno.com Halogenated derivatives, for example, have demonstrated neuroprotective effects in both in vitro and in vivo models of brain ischemia by attenuating glutamatergic synaptic transmission. nih.gov One such derivative, 3,5-dibromo-L-tyrosine (DBrT), reduced brain infarct volume and neurological deficit scores in a rat model of stroke. nih.gov this compound serves as a key starting material for synthesizing these and other novel phenylalanine derivatives, enabling researchers to explore their potential in treating neurodegenerative diseases and conditions characterized by glutamate receptor overactivation. nbinno.comnih.gov

Applications in Cancer Research and Neuropharmacology

In cancer research, this compound derivatives are incorporated into drug candidates to explore novel therapeutic agents. nbinno.com The nitro group is particularly relevant for developing hypoxia-targeted anticancer agents. mdpi.com Because many solid tumors have hypoxic microenvironments, compounds containing nitro groups can be selectively reduced to cytotoxic agents within the tumor, targeting cancer cells while sparing normal, well-oxygenated tissues. mdpi.com For instance, a derivative of phenylalanine, 4-borono-L-phenylalanine (BPA), has been studied extensively in Boron Neutron Capture Therapy (BNCT) for various cancers, including glioblastoma and lung cancer, where its uptake is mediated by transporters often overexpressed in cancer cells. nih.gov The development of 4-nitro-substituted 1,3-diaryltriazenes has also led to a new class of anticancer molecules that preferentially target malignant cells. nih.gov In neuropharmacology, the focus is on developing agents that can cross the blood-brain barrier to treat brain tumors or other central nervous system disorders. sciencedaily.com

Bioconjugation Strategies and Bioorthogonal Chemistry

The chemical modification of the phenylalanine side chain opens up a vast array of possibilities for bioconjugation and bioorthogonal chemistry. These strategies allow for the precise, site-specific attachment of various molecules to peptides and proteins, enabling advanced applications in imaging, diagnostics, and therapeutics. Derivatives of this compound are central to these methodologies, offering unique chemical handles that can be manipulated for covalent modification under biologically compatible conditions.

Facilitating the Attachment of Probes and Biomolecules

The nitro group of this compound serves as a versatile precursor for bioconjugation. While chemically stable during standard peptide synthesis, the nitro moiety can be selectively reduced to an aniline (B41778) (amino) group. This resulting amine is a nucleophilic handle that can be targeted by a wide range of amine-reactive chemical probes and biomolecules. This two-step process—incorporation of the nitro-amino acid followed by reduction and conjugation—provides a powerful method for site-specific labeling.

Innovations in protein modification have also seen the genetic incorporation of unnatural amino acids (UAAs) with chemically orthogonal reactive groups. nih.gov These UAAs, which include analogues of phenylalanine, contain functional groups not found in the 20 canonical amino acids, allowing them to be selectively reacted with a corresponding probe. nih.gov For example, ketone-bearing amino acids like p-acetyl phenylalanine can be incorporated into proteins and then specifically targeted with hydroxylamine-functionalized probes. nih.gov This principle of introducing a unique chemical group, such as the one derived from 4-nitro-L-phenylalanine, is fundamental to modern bioconjugation. acs.org

Incorporation : The this compound is incorporated into a peptide sequence via solid-phase or liquid-phase synthesis.

Deprotection & Reduction : The Boc protecting group is removed, and the nitro group is reduced to an amine, typically using reagents like sodium dithionite (B78146) or through catalytic hydrogenation.

Conjugation : The newly formed aromatic amine is then reacted with an activated probe, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, to form a stable amide or thiourea (B124793) bond, respectively.

This method allows for the attachment of a diverse range of functionalities, as detailed in the table below.

| Attached Moiety | Purpose | Conjugation Chemistry Example |

| Fluorophores | Fluorescent imaging, FRET studies | Amine-reactive succinimidyl esters of dyes |

| Biotin | Affinity purification, detection | NHS-Biotin reacts with the aniline group |

| Crosslinkers | Studying protein-protein interactions | Bifunctional NHS esters |

| Drug Molecules | Targeted drug delivery | Amine-reactive drug derivatives |

Click Chemistry Applications with Ethynyl-Phenylalanine Analogues

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. researchgate.net Phenylalanine analogues containing an alkyne group, such as p-ethynyl-L-phenylalanine, are powerful tools for this purpose. researchgate.netnih.gov

These ethynyl-phenylalanine analogues can be incorporated into peptides or proteins. researchgate.net The alkyne handle remains inert to most biological functional groups but reacts specifically and efficiently with an azide-functionalized molecule in the presence of a copper(I) catalyst. researchgate.net This bioorthogonal reaction allows for the precise labeling of proteins and peptides in complex biological environments. researchgate.netnih.gov

Recent research has demonstrated the utility of this approach. For instance, p-ethynylphenylalanine has been successfully incorporated into proteins, and its exposed alkynyl group has been used to attach fluorescent probes via CuAAC for in-gel fluorescence analysis. researchgate.net Furthermore, efficient one-pot synthesis methods have been developed to produce a variety of arylalkyne-extended phenylalanine analogues, which not only serve as handles for click chemistry but can also possess intrinsic fluorescent properties suitable for biological imaging. acs.org

| Ethynyl-Phenylalanine Analogue | Click Reaction Partner | Application | Reference |

| p-Ethynyl-L-phenylalanine (pEthF) | Sulforhodamine-azide | In-gel fluorescent labeling of proteins | researchgate.net |

| Aryl–alkyne Phenylalanine Analogues | Azide-modified biomolecules | Peptide-based fluorescent imaging | acs.org |

| Ac-F(Pyr-Biotin)VN-OMe | N/A (Synthesized via CuAAC) | Biotin tagging of tripeptides | researchgate.net |

Contributions to Material Science and Nanostructure Formation

Derivatives of 4-nitro-L-phenylalanine are not only useful for bioconjugation but also play a significant role in the development of novel biomaterials and nanostructures. The unique electronic and self-assembling properties of these compounds have been harnessed to create materials with enhanced physical characteristics, particularly in the field of piezoelectricity.

Incorporation into Polymeric Systems for Improved Material Properties

The incorporation of peptide-based motifs into synthetic polymers can create hybrid materials with tailored functionalities. Boc-protected dipeptides containing 4-nitro-L-phenylalanine have been successfully embedded into polymer matrices to enhance their material properties. rsc.org

A notable example involves the incorporation of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine into poly-L-lactic acid (PLLA) polymer fibers through electrospinning. rsc.org The resulting hybrid material exhibits significantly improved piezoelectric performance compared to fibers containing the non-nitrated analogue, Boc-L-phenylalanyl-L-phenylalanine. rsc.org The presence of the nitro groups is crucial for this enhancement, demonstrating that the chemical modification of the amino acid side chain can directly translate to improved macroscopic material properties. This approach is part of a broader strategy of using molecularly imprinted polymers and functional monomers to create materials with specific recognition and response capabilities. mdpi.comnih.govresearchgate.net

Self-Assembly of Dipeptide Analogues Containing 4-nitro-L-phenylalanine

Short aromatic peptides, particularly diphenylalanine (Phe-Phe), are well-known for their ability to self-assemble into highly ordered nanostructures such as nanotubes, nanospheres, and nanofibrils. nih.govnih.gov This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic rings. manchester.ac.uk

Modifying the phenylalanine residues can significantly influence this assembly process. The introduction of a Boc protecting group and a nitro group on the phenyl rings alters the electrostatic and steric properties of the dipeptide. Research has shown that Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine self-assembles into distinct nanostructures, including nanofibrils and nanospheres, depending on the solvent conditions. rsc.org For example, this dipeptide was reported to form self-assembled structures in solutions of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) with water. rsc.org These assemblies can form quantum confined structures that lead to unique optical properties, such as pronounced blue luminescence. rsc.org

| Dipeptide Analogue | Solvent System | Observed Self-Assembled Structure | Reference |

| Boc-pNPhe-pNPhe | HFP/Water | Nanofibrils, Nanospheres | rsc.org |

| Boc-Phe-Tyr | Ethanol (B145695)/Water | Microspheres | rsc.org |

| Boc-Phe-Tyr | HFP/Water | Microtapes | rsc.org |

| Boc-Phe-Phe | N/A (in PLLA fibers) | Nanotubes (NTs) | rsc.org |

Piezoelectric Properties of Self-Assembled Dipeptide Structures

Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress. researchgate.net This property is inherent to materials that have a non-centrosymmetric crystal structure, a condition met by self-assembled structures of chiral amino acids. rsc.orgucd.ie Dipeptide nanostructures, such as those formed by diphenylalanine, are known to exhibit strong piezoelectric properties, making them promising candidates for biocompatible sensors, actuators, and energy-harvesting devices. acs.orgresearchgate.net

The introduction of the highly polar nitro group onto the phenylalanine ring has a profound effect on the piezoelectric response. The strong electron-withdrawing nature of the nitro group creates a significant dipole moment within the molecule. rsc.org When these dipeptides self-assemble into an ordered, non-centrosymmetric structure, these molecular dipoles align, leading to a large macroscopic polarization and a greatly enhanced piezoelectric effect.

Research has demonstrated that electrospun polymer fibers containing Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine produced a piezoelectric output voltage that was twice as high as that from fibers containing the standard Boc-L-phenylalanyl-L-phenylalanine dipeptide under the same applied force. rsc.org This highlights a clear structure-property relationship where the chemical modification at the molecular level directly enhances the functional properties of the resulting nanomaterial. rsc.org

| Material Composition | Relative Piezoelectric Output Voltage | Key Enhancing Feature | Reference |

| Boc-pNPhe-pNPhe in PLLA Fibers | ~2x | Strong dipole from nitro groups | rsc.org |

| Boc-Phe-Phe in PLLA Fibers | 1x (Baseline) | Inherent peptide piezoelectricity | rsc.org |

Derivatives and Analogues of Boc 4 Nitro L Phenylalanine

Nitro-Phenylalanine Isomers and Stereoisomers (e.g., Boc-4-nitro-D-phenylalanine)

The properties of Boc-nitrophenylalanine are significantly influenced by the stereochemistry of the alpha-carbon and the position of the nitro group on the phenyl ring.

Stereoisomers: The most common stereoisomer of Boc-4-nitro-L-phenylalanine is its D-enantiomer, Boc-4-nitro-D-phenylalanine. chemimpex.com While the L-isomer is the naturally occurring configuration for amino acids in proteins, the D-isomer is a valuable tool in medicinal chemistry and drug development. chemimpex.com Incorporating D-amino acids into peptides can enhance their stability against enzymatic degradation by proteases, which are typically specific for L-amino acids. Boc-4-nitro-D-phenylalanine is utilized in the synthesis of bioactive peptides and other pharmaceutical compounds where increased resistance to metabolism is desired. chemimpex.comchemicalbook.com It serves as a key intermediate for creating compounds with targeted biological activities and improved therapeutic efficacy. chemimpex.comchemicalbook.com

Positional Isomers: Besides the common 4-nitro substitution, other positional isomers exist, such as Boc-2-nitro-L-phenylalanine and Boc-3-nitro-L-phenylalanine. chemicalbook.comdiscoveroakwoodchemical.com The position of the electron-withdrawing nitro group on the aromatic ring influences the electronic properties and potential interactions of the amino acid side chain. These isomers are used to create structural diversity in peptides and to probe structure-activity relationships.

| Compound Name | CAS Number | Key Feature | Common Application |

| Boc-4-nitro-D-phenylalanine | 61280-75-9 | D-enantiomer of the L-isomer | Synthesis of enzyme-resistant peptides chemimpex.comchemicalbook.com |

| Boc-2-nitro-L-phenylalanine | 76644-67-4 | Nitro group at the ortho position | Research, creating structural diversity chemicalbook.com |

| Boc-3-nitro-L-phenylalanine | 58953-01-8 | Nitro group at the meta position | Research, creating structural diversity discoveroakwoodchemical.com |

N-Methylated and Other Substituted Boc-Phenylalanine Derivatives (e.g., Boc-N-methyl-4-nitro-L-phenylalanine)

Modification of the amide nitrogen or the phenyl ring of Boc-phenylalanine derivatives leads to compounds with altered conformational preferences and functionalities.

N-Methylation: N-methylation, the addition of a methyl group to the amide nitrogen of the amino acid backbone, is a common strategy in peptide chemistry to introduce conformational constraints and increase metabolic stability. Boc-N-methyl-4-nitro-L-phenylalanine is one such derivative. The presence of the N-methyl group can prevent the formation of certain hydrogen bonds, influencing the secondary structure of peptides. This modification is valuable in the design of peptide-based therapeutics with improved bioavailability and receptor specificity. chemimpex.com The corresponding D-isomer, Boc-N-methyl-D-phenylalanine, is also synthesized and used for similar purposes. nih.gov

Other Ring Substitutions: A variety of other substituted Boc-phenylalanine derivatives are commercially available or have been synthesized for specific research purposes. These include halogenated derivatives like Boc-4-bromo-L-phenylalanine and Boc-pentafluoro-L-phenylalanine, as well as amino-substituted versions like Boc-4-amino-L-phenylalanine. discoveroakwoodchemical.com Each substitution imparts unique chemical properties, such as altered hydrophobicity, electronic character, or the ability to serve as a handle for further chemical modification.

| Derivative Class | Example Compound | Key Structural Modification | Impact on Properties |

| N-Methylated | Boc-N-methyl-4-nitro-L-phenylalanine | Methyl group on the backbone nitrogen | Conformational restriction, increased stability chemimpex.com |

| Halogenated | Boc-4-bromo-L-phenylalanine | Bromine atom on the phenyl ring | Altered electronic properties and hydrophobicity discoveroakwoodchemical.com |

| Amino-substituted | Boc-4-amino-L-phenylalanine | Amino group on the phenyl ring | Provides a site for further functionalization discoveroakwoodchemical.com |

Ester Derivatives (e.g., Methyl Ester, Ethyl Ester, Tert-butyl Ester)

The carboxylic acid group of this compound can be protected or activated through esterification. These ester derivatives are common intermediates in peptide synthesis.

Methyl Ester: N-Boc-4-nitro-L-phenylalanine methyl ester is a frequently used derivative in organic synthesis. chemicalbook.comscbt.com The methyl ester serves as a protecting group for the carboxylic acid during coupling reactions involving the free amine of another amino acid.

Ethyl Ester: Similar to the methyl ester, the N-Boc-4-nitro-L-phenylalanine ethyl ester is another common intermediate. cdhfinechemical.com The choice between a methyl or ethyl ester can sometimes be influenced by solubility properties or specific reaction conditions.

Tert-butyl Ester: The N-Boc-4-nitro-L-phenylalanine tert-butyl ester offers an additional layer of orthogonal protection. pharmaffiliates.comcoompo.com The tert-butyl ester is stable under the conditions used to remove many other protecting groups but can be cleaved using strong acids, providing strategic flexibility in the synthesis of complex molecules. pharmaffiliates.comcoompo.com

| Ester Derivative | CAS Number | Molecular Formula | Key Use |

| Methyl Ester | 65615-89-6 | C15H20N2O6 | Carboxyl protection in peptide synthesis chemicalbook.comscbt.com |

| Ethyl Ester | 7535-56-0 | C20H22N2O6 | Carboxyl protection in peptide synthesis cdhfinechemical.com |

| Tert-butyl Ester | 116366-27-9 | C18H26N2O6 | Orthogonal carboxyl protection pharmaffiliates.comcoompo.com |

Amide Derivatives of 4-Nitro-L-phenylalanine

The carboxylic acid function of 4-nitro-L-phenylalanine can be converted to an amide, creating a diverse family of derivatives. A general method for synthesizing amide derivatives involves refluxing an amino acid ester with a substituted aniline (B41778) in methanol (B129727). sphinxsai.com A more specialized and widely used application is the synthesis of peptide-4-nitroanilides. These compounds, where the C-terminal carboxyl group is linked to a 4-nitroaniline (B120555) molecule, are valuable chromogenic substrates for protease assays. nih.gov The cleavage of the amide bond by a protease releases 4-nitroaniline, a yellow compound that can be quantified spectrophotometrically. Solid-phase synthesis (SPPS) strategies have been developed for the efficient production of a wide variety of peptide-4-nitroanilides. nih.gov

Dipeptide and Oligopeptide Analogues Incorporating 4-nitro-L-phenylalanine

This compound is frequently incorporated into dipeptides and larger oligopeptides to study molecular self-assembly, protein structure, and biological activity.

Dipeptide Analogues: A notable example is Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe). rsc.org Research has shown that this dipeptide exhibits interesting self-assembly properties, forming structures such as nanotubes and microtapes in solution. rsc.org These self-assembled nanostructures can display significant piezoelectric properties, generating a voltage in response to mechanical stress. rsc.org Embedding these dipeptide nanostructures into polymer fibers has been shown to produce materials with high piezoelectric output, demonstrating their potential in developing advanced materials for sensors or energy harvesting. rsc.org

Oligopeptide Analogues: In the field of peptide science, 4-nitro-L-phenylalanine is used as a non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS) to create novel oligopeptides. nih.govnbinno.com Its incorporation can serve several purposes. The nitro group can act as an infrared (IR) probe or a Förster Resonance Energy Transfer (FRET) quencher, allowing for detailed spectroscopic studies of peptide conformation and interactions. nbinno.comnbinno.com Furthermore, the synthesis of peptide libraries containing this residue allows for the screening of novel bioactive peptides with potential therapeutic applications. nih.gov

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Elucidation of Synthetic Products (e.g., ¹H NMR, ¹³C NMR, IR, LC-MS)

Spectroscopic techniques are fundamental for confirming the successful synthesis and structural integrity of Boc-4-nitro-L-phenylalanine. While detailed spectra for the standalone compound are proprietary or not widely published in public literature, the expected spectral characteristics can be inferred from its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework.

In ¹H NMR , one would expect to see distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group (a singlet, typically around 1.4 ppm), the aromatic protons on the nitro-substituted phenyl ring (appearing as doublets in the downfield region, typically >7.5 ppm), and the protons of the amino acid backbone (α-CH and β-CH₂).

In ¹³C NMR , characteristic signals would include those for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the distinct carbons of the nitrophenyl ring.

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy methods are used to identify functional groups.

IR Spectroscopy would reveal characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the Boc and carboxylic acid groups, and the strong, distinctive asymmetric and symmetric stretches of the nitro (NO₂) group.

In a study on a related dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, Raman spectroscopy identified a very intense band at 1345 cm⁻¹, which is characteristic of the vibrations of the NO₂ group covalently bonded to the phenyl ring. rsc.org This prominent signal serves as a clear marker for the nitro-functionalization of the phenylalanine residue.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is crucial for verifying the molecular weight of the compound. The mass spectrum would be expected to show a peak corresponding to the molecular ion of this compound (C₁₄H₁₈N₂O₆, Molecular Weight: 310.3 g/mol ), confirming its elemental composition. adventchembio.com

X-ray Crystallography for Dipeptide Conformation and Solid-State Packing

While crystal structure data for this compound itself is not publicly available, extensive analysis has been performed on dipeptides incorporating this amino acid, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe). Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals detailed information about molecular conformation and intermolecular interactions in the solid state. preprints.orgrsc.org

Table 1: Crystallographic Data for Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine

| Parameter | Value preprints.orgrsc.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2 |

| a (Å) | 12.4892(3) |

| b (Å) | 5.11310(10) |

| c (Å) | 18.7509(4) |

| β (º) | 90.4730(10) |

| Molecules per Unit Cell (Z) | 2 |

| Temperature (K) | 100 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are indispensable for monitoring the progress of synthetic reactions and for assessing the purity of the final this compound product.

Thin Layer Chromatography (TLC) : TLC is a rapid and effective technique used to monitor the progress of chemical reactions. rsc.orgderpharmachemica.com For instance, during the synthesis of a Boc-protected amino acid, TLC can be used to compare the reaction mixture to the starting materials, allowing for a quick determination of whether the reaction is complete. derpharmachemica.com The synthesized product can be analyzed on a TLC plate using a suitable mobile phase, such as 10% methanol (B129727) in chloroform, to separate the product from any unreacted starting materials or byproducts. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) : HPLC is the industry standard for determining the purity of chemical compounds with high accuracy. Commercial suppliers of this compound often specify the purity as determined by HPLC (e.g., 98% purity). sigmaaldrich.com This technique separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase, providing a quantitative measure of purity.

Column Chromatography : For purification after synthesis, column chromatography using a stationary phase like silica (B1680970) gel is often employed. derpharmachemica.com This technique allows for the separation of the desired product from impurities on a larger scale than TLC, yielding a high-purity final product. derpharmachemica.com

Computational and Theoretical Investigations of Boc 4 Nitro L Phenylalanine and Its Complexes

Molecular Mechanics and Quantum Chemical Calculations

Computational chemistry offers powerful tools to investigate the structural and electronic properties of Boc-4-nitro-L-phenylalanine. Both molecular mechanics and quantum chemical calculations are employed to model the molecule and predict its behavior, often in conjunction to leverage their respective strengths in computational efficiency and accuracy.

Molecular Mechanics (MM) calculations utilize classical force fields, such as AMBER or MMFF, to estimate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally inexpensive and well-suited for exploring the vast conformational space of flexible molecules like this compound. The accuracy of MM methods for nitroaromatic compounds depends on the parameterization of the force field for the nitro group. nih.gov For instance, Allinger's MM2 force field has been specifically designed to handle aromatic nitrogen-containing compounds. frontiersin.org In the context of Boc-protected amino acids, MM calculations are instrumental in identifying low-energy conformers by systematically rotating the single bonds (dihedral angles) of the amino acid backbone (φ, ψ) and the side chain (χ).

Quantum Chemical (QC) Calculations , such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule. DFT methods, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or larger), are frequently used to optimize the geometry of the low-energy conformers identified by molecular mechanics and to calculate their relative energies and electronic properties. nih.govrsc.org For nitroaromatic compounds, QC calculations are essential for accurately modeling the electronic effects of the electron-withdrawing nitro group on the phenyl ring and the rest of the molecule. tandfonline.comnih.gov Studies on related dipeptides containing p-nitrophenylalanine have successfully used DFT to demonstrate correlations between molecular structure, hydrogen bonding networks, and material properties like Young's modulus. rsc.org

A comparative analysis of different computational methods for sterically crowded nitroaromatic compounds has shown that while methods like B3LYP/6-31G(d,p) can sometimes produce poor twist angles, using a larger basis set such as 6-311++G(2d,p) yields more reasonable results. nih.gov The choice of method is therefore critical for obtaining accurate predictions.

| Computational Method | Application to this compound | Key Findings/Predictions |

| Molecular Mechanics (e.g., AMBER, MMFF) | Exploration of conformational space, identification of low-energy conformers. | Provides a set of plausible 3D structures by modeling steric and electrostatic interactions. |

| Density Functional Theory (DFT) (e.g., B3LYP) | Geometry optimization, calculation of relative energies, electronic properties (e.g., dipole moment, molecular orbitals). | Refines the structures from MM, quantifies energy differences between conformers, and describes the electronic impact of the nitro and Boc groups. nih.govrsc.org |

| Ab initio Methods (e.g., MP2) | High-accuracy energy calculations for benchmarking. | Can provide more accurate energies but are computationally more expensive; sometimes used to validate DFT results. nih.gov |

Simulations of Molecular Interactions and Conformational Analysis

The biological and material properties of peptides containing this compound are intrinsically linked to the molecule's conformational preferences and its interactions with its environment (e.g., solvent, receptors, or other molecules).

Conformational Analysis of L-phenylalanine and its derivatives reveals that their flexibility is primarily due to the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the side chain, in addition to the backbone dihedral angles (φ, ψ). For this compound, the bulky tert-butoxycarbonyl (Boc) group and the nitro-substituted phenyl ring introduce specific steric and electronic constraints that influence the accessible conformations. nih.gov Computational studies on similar rigid phenylalanine analogues have shown that the side chain can significantly restrict the flexibility of the peptide backbone. nih.gov An exhaustive conformational search, often initiated with molecular mechanics and refined with quantum mechanics, is necessary to map the potential energy surface and identify the most stable conformers. researchgate.netrsc.org

Simulations of Molecular Interactions , typically performed using molecular dynamics (MD) simulations, can provide a dynamic picture of how this compound behaves in solution or when interacting with other molecules. These simulations track the movement of atoms over time, governed by a force field, and can reveal:

Solvent Effects: How water or other solvent molecules arrange around the solute and influence its conformation.

Intermolecular Interactions: The nature of non-covalent interactions, such as hydrogen bonds (between the amide N-H, carbonyl C=O, and nitro NO2 groups), π-π stacking (between phenyl rings), and hydrophobic interactions (involving the Boc group and phenyl ring). rsc.org

Self-Assembly: The propensity of the molecule to aggregate and form larger structures, a phenomenon observed in dipeptides containing p-nitrophenylalanine which can form nanotubes and microtapes. rsc.org

The results from these simulations are crucial for designing peptides with specific folding patterns or for understanding how a ligand containing this residue might bind to a biological target.

| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angles (φ, ψ, χ1) (Hypothetical) | Description |

| Conformer A | 0.00 | -120°, 140°, 180° | Extended backbone, side chain in a common rotameric state. |

| Conformer B | 1.25 | -70°, -40°, -60° | Folded (helical-like) backbone, different side chain orientation. |

| Conformer C | 2.50 | 60°, 50°, 60° | Alternative folded conformation. |

This table presents hypothetical data to illustrate the output of a conformational analysis. Actual values would be derived from specific computational studies.

Structure-Property Relationship Predictions for Nitro-Phenylalanine Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of molecules based on their chemical structure. nih.govnih.gov For nitro-phenylalanine derivatives, these models can predict a range of important parameters.

The key structural features that influence the properties of these derivatives are:

The Nitro Group: Its position (ortho, meta, or para) and strong electron-withdrawing nature significantly impact the electronic properties of the phenyl ring, influencing pKa, reduction potential, and intermolecular interactions. tandfonline.com

The Boc-Protecting Group: This bulky, hydrophobic group affects solubility, lipophilicity, and steric interactions. researchgate.netnih.gov

By calculating a set of molecular descriptors (e.g., logP, molecular weight, polar surface area, dipole moment, HOMO/LUMO energies), it is possible to build regression models that correlate these descriptors with experimental properties. nih.govresearchgate.net

Predicted Physicochemical Properties:

Lipophilicity (logP): The nitro group and the Boc group both increase the hydrophobicity of the parent phenylalanine molecule. QSPR models can provide precise estimates of the octanol-water partition coefficient. tandfonline.com

Aqueous Solubility: This property is critical for drug development and is influenced by a balance of hydrophobic (phenyl ring, Boc group) and hydrophilic (carboxyl, amide, nitro groups) parts of the molecule.

pKa: The acidity of the carboxylic acid and the basicity of the amino group are modulated by the electronic effects of the nitro-substituted phenyl ring.

Toxicity: For nitroaromatic compounds, toxicity is often correlated with their reduction potential and hydrophobicity, which can be estimated using quantum chemical calculations and QSPR models. tandfonline.com

These predictive models are invaluable in the early stages of drug discovery and materials science, allowing for the virtual screening of large libraries of nitro-phenylalanine derivatives to identify candidates with desired properties before undertaking costly and time-consuming synthesis and experimental testing. escholarship.org

| Derivative | Calculated logP | Predicted Aqueous Solubility (logS) | Predicted pKa (COOH) |

| L-Phenylalanine | 1.38 | -1.78 | 2.20 |

| 4-Nitro-L-phenylalanine | 1.43 | -2.10 | 1.95 |

| This compound | 3.03 (Est.) | -3.50 (Est.) | ~2.0 (Est.) |

Note: The values for this compound are estimated based on the contributions of the Boc and nitro groups to illustrate QSPR trends. Precise values would be generated by specific QSPR software.